Dual Topoisomerase I/II Catalytic Inhibition Without DNA Strand Breakage: Differentiation from Etoposide and Doxorubicin
Fredericamycin A (FMA) totally inhibited the catalytic activity of both DNA topoisomerase I and topoisomerase II at concentrations of 4.4 µM and 7.4 µM, respectively, yet produced no detectable DNA strand breakage in L1210 cells or isolated nuclei even at highly lethal concentrations. By contrast, the topoisomerase II poison etoposide characteristically induces protein-linked DNA double-strand breaks, and doxorubicin generates both topoisomerase-II-mediated DNA cleavage and free-radical-mediated DNA damage. FMA also blocked etoposide-stimulated DNA cleavage by topoisomerase II both in vitro and in isolated nuclei, demonstrating a mechanistically opposite effect on topoisomerase II compared to etoposide [1]. Additionally, FMA inhibited DNA polymerase α with an IC₅₀ of 93 µM [1]. This catalytic inhibition without cleavable-complex stabilization is a rare profile among antitumor agents and distinguishes FMA from both camptothecin-class topoisomerase I poisons and anthracycline/epidophyllotoxin-class topoisomerase II poisons.
| Evidence Dimension | Topoisomerase II mechanism: DNA cleavage induction vs. blockade |
|---|---|
| Target Compound Data | FMA blocks etoposide-stimulated DNA cleavage by topoisomerase II; no DNA breakage in L1210 cells at highly lethal concentrations |
| Comparator Or Baseline | Etoposide: stimulates topoisomerase II-mediated DNA cleavage; Doxorubicin: induces both topoisomerase-II-mediated cleavage and free-radical DNA damage |
| Quantified Difference | Qualitative opposite: inhibition vs. stimulation of topoisomerase-II-mediated DNA cleavage; dual topo I/II catalytic inhibition (IC₅₀ 4.4 µM / 7.4 µM) without strand breaks |
| Conditions | L1210 murine leukemia cells; isolated L1210 nuclei; purified enzyme assays; etoposide co-incubation experiments |
Why This Matters
A compound that inhibits both topoisomerases without inducing DNA breakage offers a fundamentally different therapeutic window and resistance profile compared to DNA-damaging topoisomerase poisons, making FMA valuable for probing non-canonical topoisomerase-targeting strategies.
- [1] Latham MD, King CK, Gorycki P, Macdonald TL, Ross WE. Inhibition of topoisomerases by fredericamycin A. Cancer Chemother. Pharmacol. 1989;24(3):167-171. doi:10.1007/BF00300237 View Source
